molecular formula C14H13ClO2 B2487161 (4-Chlorophenyl)(4-methoxyphenyl)methanol CAS No. 34979-37-8

(4-Chlorophenyl)(4-methoxyphenyl)methanol

Cat. No. B2487161
CAS RN: 34979-37-8
M. Wt: 248.71
InChI Key: NXYTXXDCDYWBOQ-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C14H13ClO2 . It has a molecular weight of 248.71 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “(4-Chlorophenyl)(4-methoxyphenyl)methanol” is 1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 . This indicates the specific arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(4-methoxyphenyl)methanol” is a powder with a melting point of 63-65°C . It is stored at room temperature .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(4-Chlorophenyl)(4-methoxyphenyl)methanol” can be found on the Sigma-Aldrich website . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYTXXDCDYWBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.00 g (26.12 mmol) of 4-chlorobromobenzene were dissolved in 100 ml of tetrahydrofuran at −78° C. Addition of 19.6 ml (31.34 mmol) of a 1.6N solution of n-butyllithium in hexane was followed by stirring for 15 min and then dropwise addition of 4.27 g (31.34 mmol) of 4-methoxybenzaldehyde dissolved in 30 ml of tetrahydrofuran. The mixture was stirred at −78° C. for 1 h, warmed to RT and then stirred for 1 h. The reaction solution was mixed with water and ethyl acetate and the phases were separated. The aqueous phase was extracted three times with ethyl acetate and the combined organic phases were washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solid was filtered. The solvents were removed in vacuo and the crude product was purified by preparative HPLC (mobile phase: acetonitrile/water gradient). Acetonitrile was removed from the product-containing fractions in a rotary evaporator, and the aqueous residue was extracted with dichloromethane. Removal of the solvent resulted in 4.20 g (65% of theory) of the title compound.
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Synthesis routes and methods II

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